3-iodo-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide
Overview
Description
This compound is a benzamide derivative, which are aromatic compounds containing an anilide group where the carboxamide group is substituted with a benzene ring . It has an iodine atom on the benzene ring, a trifluoromethyl group attached to the phenyl group, and a methyl group also attached to the benzene ring.
Molecular Structure Analysis
The molecular structure of this compound would be based on its IUPAC name and the groups it contains. It would have a benzene ring core with the iodine, methyl, and N-(3-(trifluoromethyl)phenyl)benzamide groups attached at the 3rd, 4th, and 1st positions respectively .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its functional groups. The iodine atom might make it susceptible to nucleophilic substitution reactions, while the carbonyl group in the benzamide part could undergo various reactions typical for carbonyl compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the functional groups it contains. For example, the presence of the iodine atom might increase its molecular weight and the trifluoromethyl group could affect its polarity .Scientific Research Applications
Crystal Structure Analysis
The research on the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides, including 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide, has been reported. These studies are crucial in understanding the physical properties and stability of these compounds, which can have implications in various fields such as materials science and pharmaceuticals (Suchetan et al., 2016).
Antipathogenic Activity
A study on thiourea derivatives, which include compounds related to 3-iodo-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide, has shown significant antipathogenic activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus. These findings highlight the potential of these compounds in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Imaging Probe Development
Research has been conducted on iodine-substituted benzamide derivatives for their application as SPECT imaging agents for glycine transporter 1 (GlyT1). These compounds, including variants of this compound, have shown promise in brain imaging and studying neurological conditions (Fuchigami et al., 2011).
Polymer Chemistry
In polymer chemistry, compounds related to this compound have been synthesized and characterized for use in creating organosoluble polyimides. These polyimides show good solubility in organic solvents and have potential applications in various industrial and technological areas (Liu et al., 2002).
Novel Insecticides
Research on novel insecticides, such as flubendiamide which includes structurally similar compounds to this compound, demonstrates strong insecticidal activity, especially against lepidopterous pests. These findings are significant for agricultural applications and pest management programs (Tohnishi et al., 2005).
Antioxidant Properties
Studies have been conducted on benzamide derivatives, including compounds similar to this compound, to evaluate their antioxidant properties. These properties are assessed using methods like DPPH free radical scavenging test, which is critical in the development of antioxidants for health and pharmaceutical applications (Demir et al., 2015).
Chemical Synthesis Methods
Research into efficient synthesis methods for compounds structurally related to this compound has been a significant focus. These studies provide insights into cost-effective and high-yield production methods, essential for both academic research and industrial applications (Cheng-ron, 2015).
Safety and Hazards
Properties
IUPAC Name |
3-iodo-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3INO/c1-9-5-6-10(7-13(9)19)14(21)20-12-4-2-3-11(8-12)15(16,17)18/h2-8H,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKOOELUGIMKHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589390 | |
Record name | 3-Iodo-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884600-93-5 | |
Record name | 3-Iodo-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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